molecular formula C8H3F3N4 B7978374 7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7978374
M. Wt: 212.13 g/mol
InChI Key: TWGUGRLKABIFLQ-UHFFFAOYSA-N
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Description

7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a triazolo-pyridine coreThe presence of the trifluoromethyl group often enhances the physicochemical and pharmacological properties of the parent molecule, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions that utilize readily available starting materials such as trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. These methods are scalable and efficient, providing a straightforward route to the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. For example, it can act as an inhibitor of enzymes involved in metabolic processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical and pharmacological properties. This makes it a valuable scaffold for the development of new drugs and materials with enhanced performance characteristics .

Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N4/c9-8(10,11)7-14-13-6-3-5(4-12)1-2-15(6)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGUGRLKABIFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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